

Application Notes and Protocols for Efinaconazole-d4 in Pharmacokinetic Studies of Efinaconazole

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Compound of Interest

Compound Name: Efinaconazole-d4

Cat. No.: B10821928

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These application notes provide a comprehensive overview of the use of **efinaconazole-d4** as an internal standard in the pharmacokinetic analysis of efinaconazole. Detailed protocols for sample preparation and bioanalytical quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below, along with key pharmacokinetic data from clinical studies.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis. Understanding its pharmacokinetic profile is crucial for assessing systemic exposure and potential drug-drug interactions. Stable isotope-labeled internal standards, such as **efinaconazole-d4**, are essential for accurate and precise quantification of the parent drug in biological matrices by correcting for variability in sample processing and instrument response.

Pharmacokinetic Profile of Efinaconazole

Following topical application, efinaconazole is minimally absorbed into the systemic circulation. Pharmacokinetic studies have been conducted in healthy volunteers and patients with severe onychomycosis.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of efinaconazole and its major inactive metabolite, H3, in human plasma.

Table 1: Mean Peak Plasma Concentrations (C_{max}) of Efinaconazole and its Metabolite H3[1]

Population	Analyte	C _{max} (ng/mL)
Healthy Volunteers	Efinaconazole	0.54
H3 Metabolite		1.63
Patients with Severe Onychomycosis	Efinaconazole	0.67
H3 Metabolite		2.36

Table 2: Accumulation of Efinaconazole and its Metabolite H3 After Repeated Dosing[2]

Population	Analyte	Fold Increase (Day 10/1 vs. Day 28/1)
Healthy Volunteers (Day 10 vs. Day 1)	Efinaconazole	~3.6
H3 Metabolite		~5.8
Onychomycosis Patients (Day 28 vs. Day 1)	Efinaconazole	~6.8
H3 Metabolite		~30.5

Steady-state plasma concentrations of both efinaconazole and its H3 metabolite are typically reached within 14 days of daily topical administration[1]. The plasma half-life of efinaconazole in healthy volunteers after 10 days of administration is approximately 29.9 hours[2].

Experimental Protocols

The following protocols describe a validated method for the quantification of efinaconazole in human plasma using **efinaconazole-d4** as an internal standard, adapted from established LC-MS/MS bioanalytical methods for efinaconazole[3].

Bioanalytical Method: LC-MS/MS

This method is intended for the quantitative determination of efinaconazole in human plasma.

1. Materials and Reagents

- Efinaconazole reference standard
- **Efinaconazole-d4** (internal standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Acetonitrile (HPLC grade)

2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

- Efinaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve efinaconazole in methanol.
- **Efinaconazole-d4** Stock Solution (1 mg/mL): Accurately weigh and dissolve **efinaconazole-d4** in methanol.

- Working Solutions: Prepare serial dilutions of the efinaconazole stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the **efinaconazole-d4** stock solution to a final concentration of 10 ng/mL in a suitable solvent mixture.

4. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (**Efinaconazole-d4**).
- Vortex briefly.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

5. LC-MS/MS Parameters

- Chromatographic Conditions (adapted from[3])
 - Column: A suitable reversed-phase column, such as a Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm).
 - Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and methanol. For example, an isocratic elution with 20% 0.1% formic acid in water and 80% methanol[3].

- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Conditions
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Efinaconazole: The precursor ion is $[M+H]^+$. A potential product ion can be determined from fragmentation analysis.
 - **Efinaconazole-d4**: The precursor ion will be $[M+H]^+$, which will be 4 mass units higher than that of efinaconazole. The product ion is expected to be the same as or very similar to that of efinaconazole.

Table 3: Postulated MRM Transitions for Efinaconazole and **Efinaconazole-d4**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Efinaconazole	349.2	To be determined empirically
Efinaconazole-d4	353.2	To be determined empirically

Note: The optimal product ions and collision energies should be determined by infusing the individual compounds into the mass spectrometer.

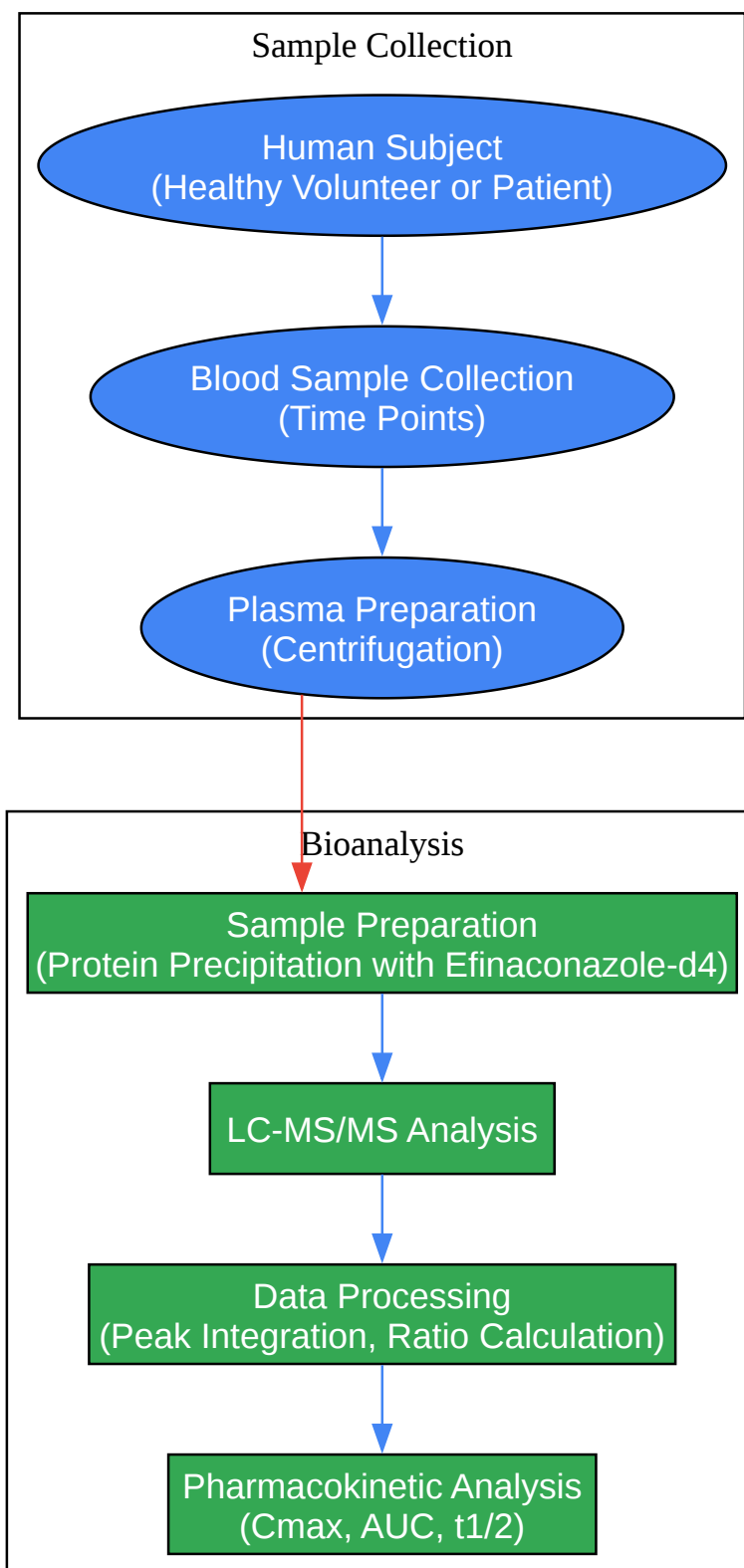
6. Data Analysis

- Quantification is based on the ratio of the peak area of efinaconazole to the peak area of the internal standard (**efinaconazole-d4**).

- A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
- The concentration of efinaconazole in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Diagrams

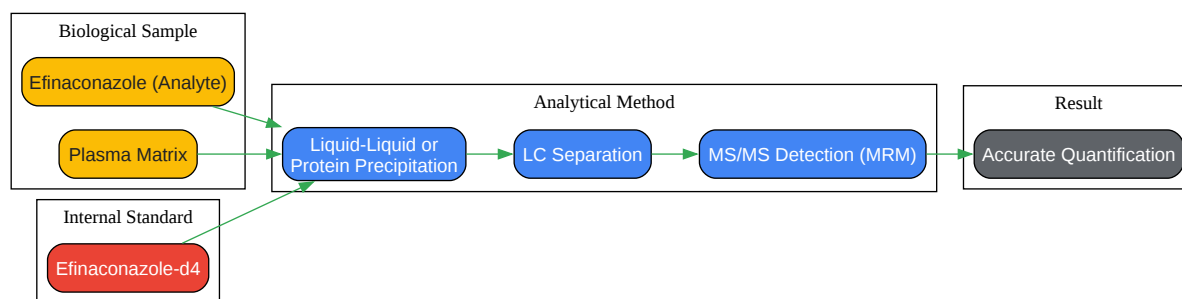
Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for the pharmacokinetic analysis of efinaconazole in human plasma.

Logical Relationship of Bioanalytical Method Components



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Caption: Key components of the bioanalytical method for efinaconazole quantification.

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